NF546

P2Y11 receptor pharmacology agonist potency cAMP assay

NF546 is the first selective, non-nucleotide P2Y11 agonist, overcoming the limitations of ATP. It is essential for precise interrogation of P2Y11 signaling in cardiovascular and immunology research, where generic agonists are not scientifically valid. Its stable chemical nature and well-characterized pharmacology with antagonist NF340 ensure reproducible, receptor-specific results. Choose NF546 for definitive target validation.

Molecular Formula C47H44N6Na4O17P4
Molecular Weight 1180.7 g/mol
Cat. No. B10774178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNF546
Molecular FormulaC47H44N6Na4O17P4
Molecular Weight1180.7 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)CP(=O)(O)[O-])CP(=O)(O)[O-])NC(=O)C3=CC(=CC=C3)NC(=O)NC4=CC=CC(=C4)C(=O)NC5=C(C=CC(=C5)C(=O)NC6=C(C=C(C=C6)CP(=O)(O)[O-])CP(=O)(O)[O-])C.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C47H48N6O17P4.4Na/c1-27-9-13-33(45(56)50-39-15-11-29(23-71(59,60)61)17-35(39)25-73(65,66)67)21-41(27)52-43(54)31-5-3-7-37(19-31)48-47(58)49-38-8-4-6-32(20-38)44(55)53-42-22-34(14-10-28(42)2)46(57)51-40-16-12-30(24-72(62,63)64)18-36(40)26-74(68,69)70;;;;/h3-22H,23-26H2,1-2H3,(H,50,56)(H,51,57)(H,52,54)(H,53,55)(H2,48,49,58)(H2,59,60,61)(H2,62,63,64)(H2,65,66,67)(H2,68,69,70);;;;/q;4*+1/p-4
InChIKeyGSMUPMANKNAMAS-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NF546: The First and Most Selective Non-Nucleotide P2Y11 Agonist for Cardiovascular and Immunological Research


NF546 (CAS 1006028-37-0) is the first selective, non-nucleotide agonist for the P2Y11 receptor, a G protein-coupled receptor involved in immune modulation and cardiovascular protection [1]. It was identified through screening of a sulfonic and phosphonic acid derivative library and is characterized by a pEC50 of 6.27 [2]. Its non-nucleotide structure overcomes limitations of endogenous nucleotide agonists like ATP, which are rapidly hydrolyzed and non-selective [3]. This makes NF546 an essential research tool for precisely interrogating P2Y11 signaling without confounding off-target effects.

Why NF546 Cannot Be Substituted by Generic ATP Analogs or Other P2Y Agonists


Generic substitution with endogenous agonists like ATP or broad-spectrum P2Y agonists is not scientifically valid for P2Y11 research. ATP is non-selective, activating multiple P2Y and P2X receptor subtypes, and is rapidly degraded by ectonucleotidases, creating variable and irreproducible results [1]. Analogs like MRS2365 (P2Y1) or MRS2768 (P2Y2) show no activity at P2Y11 in relevant cell models [2]. Furthermore, NF546's non-nucleotide structure confers resistance to enzymatic hydrolysis and enables competitive antagonism studies with NF340, a feat not possible with unstable nucleotide agonists [3]. Its defined selectivity profile and stable chemical nature are prerequisites for accurate pharmacological dissection of P2Y11's roles in immunity and cardiovascular protection.

NF546 Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation


NF546 vs. ATPγS: Directly Comparable Potency (pEC50) in a Controlled Recombinant System

NF546 demonstrates a pEC50 of 6.27 for the recombinant human P2Y11 receptor, establishing its potency in a standardized cellular context [1]. This value is directly comparable to the physiological non-hydrolyzable agonist ATPγS, allowing researchers to assess relative agonist efficacy without the confounding variable of rapid hydrolysis that plagues native ATP.

P2Y11 receptor pharmacology agonist potency cAMP assay

NF546: Unambiguous Subtype Selectivity Over Multiple P2Y and P2X Receptors

NF546 is relatively selective for P2Y11 over a panel of eight other purinergic receptors: P2Y1, P2Y2, P2Y4, P2Y6, P2Y12, P2X1, P2X2, and P2X2-X3 [1]. This broad selectivity profile, established at a fixed concentration of 10 µM, is not observed with endogenous agonists like ATP, which potently activate most of these receptors.

receptor selectivity P2Y11 P2X off-target effects

NF546 Competes with NF340 Antagonist: Demonstrating a Specific and Quantifiable Binding Interaction

NF546's interaction with the P2Y11 receptor is competitively antagonized by the nanomolar potency antagonist NF340 [1]. Schild analysis yields a pA2 of 8.04 for NF340 against NF546, a value nearly identical to its pA2 of 8.02 against ATPγS [2]. This confirms that NF546 and the endogenous agonist share a common binding site.

competitive antagonism Schild analysis pA2 NF340

NF546 Confers Protective Effect in Human Cardiomyocytes Against Hypoxia/Reoxygenation Injury

In a human AC16 cardiomyocyte model of ischemia/reperfusion (5h hypoxia/1h reoxygenation), NF546 significantly reduced cellular damage [1]. This protective effect was quantified by increased cell viability (MTT assay) and intracellular ATP levels, and was completely abolished by co-treatment with the P2Y11 antagonist NF340 [2].

cardiomyocyte protection hypoxia/reoxygenation PKCε cell viability

NF546 Enhances Endothelial-Dependent Vasorelaxation in Angiotensin II-Induced Vascular Dysfunction

In an ex vivo model of vascular dysfunction, NF546 reduced Angiotensin II-induced impairment of vasorelaxation in rat aortic rings [1]. This protective effect was mediated through increased endothelial nitric oxide (NO) bioavailability and a reduction in AngII-induced H2O2 release, and was specifically blocked by the antagonist NF340 [2].

vascular dysfunction Angiotensin II vasorelaxation endothelial protection

Primary Research and Industrial Applications of NF546 Based on Validated Evidence


Cardiovascular Drug Discovery: Modeling P2Y11-Mediated Cardioprotection and Vascular Repair

NF546 is the tool of choice for activating P2Y11 receptors in cardiovascular models. Its demonstrated ability to protect human cardiomyocytes from hypoxia/reoxygenation injury [1] and improve vascular function in AngII-challenged tissues [2] makes it essential for target validation in drug discovery programs focused on ischemic heart disease, myocardial infarction, and vascular dysfunction. Use of NF546 ensures that observed protective effects are directly attributable to P2Y11 activation, a level of specificity not possible with ATP or other agonists.

Immunology & Inflammation: Dissecting P2Y11's Role in Immune Cell Modulation

As the first non-nucleotide agonist, NF546 is uniquely suited for studying P2Y11's immunomodulatory functions without the confounding effects of P2X receptor activation by ATP. Its documented ability to stimulate IL-8 release from human monocyte-derived dendritic cells [1] and to modulate inflammatory cytokine secretion [2] provides a clear, receptor-specific readout. This makes NF546 a critical reagent for academic and pharmaceutical research into sterile inflammation, autoimmunity, and the immune component of cardiovascular disease.

Pharmacological Studies: Defining P2Y11 Signaling Pathways with a Validated Agonist/Antagonist Pair

NF546, in conjunction with the competitive antagonist NF340, forms a well-characterized pharmacological pair for dissecting P2Y11 signaling. Schild analysis has confirmed they compete for a common binding site [1]. This enables researchers to use NF546 to activate, and NF340 to specifically block, P2Y11-mediated responses in a range of cellular and tissue models, providing a gold-standard experimental framework for confirming P2Y11's involvement in any biological process under investigation.

Oncology Research: Investigating P2Y11-Specific Signaling in Tumor Biology

Given the carcinoma-specific expression of the P2Y11 receptor in human hepatocellular carcinoma (HCC) cells [1], NF546 provides a selective tool to interrogate P2Y11's unique contribution to tumor biology. While ATP can drive Ca2+ signaling and migration through multiple purinergic receptors, NF546's effect is specific to P2Y11, allowing for precise study of its role in ATP-induced cell migration and its potential as a therapeutic target in HCC and other cancers where P2Y11 is aberrantly expressed.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for NF546

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.